trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
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Description
Trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, also known as trans-2-NPE, is an organic compound used in a variety of scientific research applications. The compound is a cyclic ester, which is a type of cyclic organic compound consisting of an ester group attached to a cyclic molecule. Trans-2-NPE is a white, crystalline solid with a melting point of 97.5 °C. It is insoluble in water, but soluble in a variety of organic solvents such as ethanol and acetone.
Scientific Research Applications
Photochemical Reactions
trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid and similar compounds have been explored in photochemical reactions. For example, ethyl 2-oxo-1-cyclohexanecarboxylate undergoes photochemical reactions in various alcohols to yield ω-alkoxycarbonyl esters. This indicates the potential of these compounds in photochemical applications and synthesis of various esters (Tokuda, Watanabe, & Itoh, 1978).
Stereoselectivity in Catalysis
In the domain of catalysis, the stereoselectivity of similar compounds is significant. For instance, 2-Cyclopentylidenecyclopentanol undergoes hydrogenation over different catalysts, producing mixtures with varying ratios of trans and cis products. This showcases the influence of the catalyst on the stereoselectivity of reactions involving cyclopentane derivatives (Mitsui, Senda, & Saito, 1966).
Structural and Conformational Analysis
The structure and conformation of similar cyclopropane and cyclopentane derivatives, like cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been determined using X-ray methods. Such studies are crucial for understanding the molecular configuration and potential interactions in chemical synthesis (Korp, Bernal, & Fuchs, 1983).
Synthesis of Complex Molecules
These compounds are also utilized in the stereoselective synthesis of complex molecules, like 1,2-dialkyl-1-phenyl cyclopentanes. This involves intricate processes such as intramolecular carbolithiation of olefins, demonstrating the compound's utility in creating stereochemically complex structures (Krief, Kenda, Maertens, & Remacle, 1996).
properties
IUPAC Name |
(1R,2S)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(8-9-3-2-6-12(9)14(17)18)10-4-1-5-11(7-10)15(19)20/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHTYNIMADNXII-JOYOIKCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid |
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